3-(3,4-dimethoxyphenyl)-5-oxo-2H-furan-4-carbonitrile
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Overview
Description
3-(3,4-Dimethoxyphenyl)-5-oxo-2H-furan-4-carbonitrile is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a 3,4-dimethoxyphenyl group, a nitrile group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-5-oxo-2H-furan-4-carbonitrile typically involves the reaction of 3,4-dimethoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-5-oxo-2H-furan-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The furan ring and phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and appropriate catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted furan or phenyl derivatives .
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-5-oxo-2H-furan-4-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-oxo-2H-furan-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetic acid: A compound with similar structural features but different functional groups.
3,4-Dimethoxyphenethylamine: Another related compound with a phenethylamine backbone.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with similar aromatic substitution patterns but different core structures.
Uniqueness
3-(3,4-Dimethoxyphenyl)-5-oxo-2H-furan-4-carbonitrile is unique due to its combination of a furan ring, nitrile group, and ketone group, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H11NO4 |
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Molecular Weight |
245.23 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-oxo-2H-furan-4-carbonitrile |
InChI |
InChI=1S/C13H11NO4/c1-16-11-4-3-8(5-12(11)17-2)10-7-18-13(15)9(10)6-14/h3-5H,7H2,1-2H3 |
InChI Key |
PGCJVQQSVDACQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)OC2)C#N)OC |
Origin of Product |
United States |
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